molecular formula C13H11FO2 B13550175 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol

Cat. No.: B13550175
M. Wt: 218.22 g/mol
InChI Key: XHFZGFSFCNANBV-OWOJBTEDSA-N
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Description

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-fluorophenyl group and a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with propargyl alcohol. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C13H11FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8,15H,9H2/b2-1+

InChI Key

XHFZGFSFCNANBV-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/CO)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CCO)F

Origin of Product

United States

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